![molecular formula C7H4KNO3S2 B2741135 Potassium benzo[d]thiazole-2-sulfonate CAS No. 65902-53-6](/img/structure/B2741135.png)
Potassium benzo[d]thiazole-2-sulfonate
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Description
Potassium benzo[d]thiazole-2-sulfonate (PBTS) is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
- Application : Potassium benzo[d]thiazole-2-sulfonate derivatives have been investigated as quorum sensing inhibitors. These compounds disrupt bacterial communication pathways without acting as antibiotics . Specifically, they inhibit the LasB system, which is crucial for virulence in Gram-negative bacteria.
- Observations : The presence of O-alkyl moieties at specific positions in the phenyl group affects the antimicrobial activity. Some compounds exhibit growth inhibition against Pseudomonas aeruginosa .
- Evaluation : These compounds were tested against various human cancer cell lines to assess their effects .
- Binding Affinity : Docking studies reveal that some derivatives bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system .
Quorum Sensing Inhibition
Antimicrobial Activity
Cancer Research
Drug Development Templates
Industrial and Consumer Products
Biofilm Inhibition
properties
IUPAC Name |
potassium;1,3-benzothiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMFNXUGVSAMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4KNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium benzo[d]thiazole-2-sulfonate |
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